molecular formula C13H11N5O3 B5117672 4-Methyl-5-oxo-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4,5-dihydro-1H-pyrazole-3-carbohydrazide

4-Methyl-5-oxo-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4,5-dihydro-1H-pyrazole-3-carbohydrazide

Cat. No.: B5117672
M. Wt: 285.26 g/mol
InChI Key: LVFGIBMTDJTUQC-UHFFFAOYSA-N
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Description

4-Methyl-5-oxo-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4,5-dihydro-1H-pyrazole-3-carbohydrazide is a complex organic compound that features both indole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-oxo-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4,5-dihydro-1H-pyrazole-3-carbohydrazide typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a hydrazide, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-oxo-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4,5-dihydro-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

4-Methyl-5-oxo-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4,5-dihydro-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-5-oxo-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4,5-dihydro-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-oxo-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4,5-dihydro-1H-pyrazole-3-carbohydrazide is unique due to its combination of indole and pyrazole moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-4-methyl-5-oxo-1,4-dihydropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c1-6-9(15-17-11(6)19)13(21)18-16-10-7-4-2-3-5-8(7)14-12(10)20/h2-6,14,20H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFGIBMTDJTUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NNC1=O)C(=O)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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